BENGHE Foundational & Exploratory

Check Availability & Pricing

Navigating the Isomeric Landscape of C14H220:
A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: alpha-lrone

Cat. No.: B1206951

An in-depth exploration of the structural isomers of C14H220, focusing on the prominent di-
tert-butylphenol family. This guide provides a comprehensive overview of their physicochemical
properties, spectroscopic signatures, synthesis protocols, and biological significance, tailored
for researchers, scientists, and professionals in drug development.

The molecular formula C14H220 represents a diverse array of structural isomers, with the di-
tert-butylphenol congeners being of significant industrial and academic interest. These
compounds, characterized by a phenol ring substituted with two tert-butyl groups, exhibit
distinct properties and biological activities based on the substitution pattern. This technical
guide delves into the core characteristics of four major isomers: 2,4-di-tert-butylphenol, 2,6-di-
tert-butylphenol, 3,5-di-tert-butylphenol, and 2,5-di-tert-butylphenol.

Physicochemical Properties

The positioning of the bulky tert-butyl groups on the phenol ring significantly influences the
physicochemical properties of these isomers, affecting their melting point, boiling point,
solubility, and lipophilicity. A comparative summary of these properties is presented in Table 1.
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2,4-Di-tert- 2,6-Di-tert- 3,5-Di-tert- 2,5-Di-tert-
Property
butylphenol butylphenol butylphenol butylphenol
CAS Number 96-76-4[1] 128-39-2[2][3][4] 1138-52-9[5][6] 5875-45-6[7][8]
Molecular Weight
206.32[1] 206.329[3] 206.32[6] 206.32[7]
(g/mol)
White to yellow Colorless to light )
) Off-white crystals
Appearance powder or yellow solid or -
] o or powder
solid[1] liquid[2][3]
Melting Point
. 53-56 34-37[3][9] 87-89 -
4
Boiling Point (°C)  263.5[1] 253[3][9] - -
- 35 mg/L at 25 16.82 mg/L at 25
Water Solubility Insoluble[2][3] ] -
°C[1] °C (estimated)[5]
logP (o/w) 5.19[1] 4.92[2] 4.640[5] 4.9[7]

Spectroscopic Data for Isomer Identification

Definitive identification and differentiation of the C14H220 isomers rely on spectroscopic

techniques. The following table summarizes key spectroscopic data.
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Mass
1H NMR 13C NMR
Isomer Spectrometry IR (cm-1)
(CDCI3, 6 ppm) (CDCI3, o ppm)
(m/z)
1.32 (s, 9H), 1.44 ~3640 (O-H
30.1, 31.7, 34.2,
(s, 9H), 4.75 (s, stretch, sharp),
, 34.9,114.9,
2,4-Di-tert- 1H, OH), 6.72 (d, 206 (M+), 191, ~2960 (C-H
123.4, 125.9,
butylphenol 1H), 7.10 (dd, 149[1] stretch), ~1480,
135.2, 142.8,
1H), 7.28 (d, 1H) ~1440 (C=C
151.7
[10][11] stretch)
~3640 (O-H
stretch, sharp,
1.45 (s, 18H), _
_ 30.3, 34.4, sterically
2,6-Di-tert- 5.15 (s, 1H, OH), 206 (M+), 191, _
122.9, 1255, hindered), ~2960
butylphenol 7.10 (d, 2H), 175, 147[2]
135.8, 151.8[12] (C-H stretch),
7.25 (t, 1H)
~1440 (C=C
stretch)
1.30 (s, 18H), ~3600 (O-H
31.5, 34.9,
) 4.52 (brs, 1H, stretch), ~2960
3,5-Di-tert- 110.0, 115.2, 206 (M+), 191,
OH), 6.68 (d, (C-H stretch),
butylphenol 152.7, 154.8[14] 57[6]
2H), 7.00 (t, 1H) (15] ~1600, ~1480
[13][14] (C=C stretch)
2,5-Di-tert- 206 (M+), 191,
butylphenol 106[7]

Note: Specific peak positions and intensities can vary slightly depending on the solvent and

instrument conditions. The data for 2,5-di-tert-butylphenol is less readily available in a

consolidated format.

Experimental Protocols
Synthesis of Di-tert-butylphenol Isomers

The synthesis of di-tert-butylphenol isomers is typically achieved through the Friedel-Crafts

alkylation of phenol with an alkylating agent such as isobutylene or tert-butyl alcohol, using an
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acid catalyst. The choice of catalyst and reaction conditions can influence the selectivity
towards a particular isomer.

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol
» Reaction: Friedel-Crafts alkylation of phenol with isobutylene.
o Catalyst: Activated clay or acid-supported alumina.

e Procedure:

[e]

Charge a three-necked round-bottom flask with phenol and the catalyst (e.g., 1:0.05
weight ratio of phenol to activated clay).

o Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring.
o Introduce a controlled flow of isobutylene gas into the reaction mixture.
o Monitor the reaction progress using Gas Chromatography (GC).

o Upon completion, cool the mixture, filter to remove the catalyst, and purify the product by
distillation.

Protocol 2: Synthesis of 2,6-Di-tert-butylphenol
» Reaction: Friedel-Crafts alkylation of phenol with isobutene.

e Catalyst: Aluminum phenoxide. A strong Lewis acid catalyst is crucial for selective ortho-
alkylation.

e Procedure:
o Prepare the aluminum phenoxide catalyst in situ or use a pre-made catalyst.
o React phenol with isobutene in the presence of the catalyst at a controlled temperature.

o The reaction is typically carried out in a suitable solvent.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Work-up involves quenching the catalyst, extraction, and purification by distillation or
crystallization.

Protocol 3: Synthesis of 3,5-Di-tert-butylphenol
e Reaction: Multi-step synthesis from 1,3,5-tri-tert-butylbenzene.
e Procedure:
o Convert 1,3,5-tri-tert-butylbenzene to a Grignard reagent.
o Perform a borylation reaction followed by oxidation to yield the 3,5-di-tert-butylphenol.

 Alternative: Alkylation rearrangement of p-tert-butylphenol using a clay and sulfuric acid
catalyst system.

Characterization of Isomers: GC-MS Analysis

Objective: To separate and identify the di-tert-butylphenol isomers in a sample.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

e Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column
(e.g., DB-5ms or equivalent), is suitable.

« Injector: Splitless injection is recommended for trace analysis.
e Oven Temperature Program:

o Initial temperature: 100°C, hold for 2 minutes.

o Ramp: 10°C/minute to 280°C.

o Final hold: 5 minutes at 280°C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometer:
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o lonization mode: Electron lonization (El) at 70 eV.

o Scan range: 40-400 amul.

» Data Analysis: Isomers are identified based on their retention times and comparison of their
mass spectra with reference spectra from a library (e.g., NIST).

Mandatory Visualizations
Logical Workflow for Isomer Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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